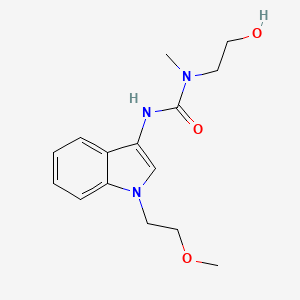

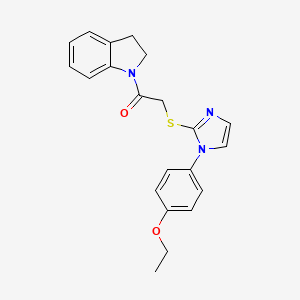

1-(2-hydroxyethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)-1-methylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-hydroxyethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)-1-methylurea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is a derivative of the indole-based urea family, which has been extensively studied for its various biological activities. In

Scientific Research Applications

1. Methuosis Induction

Research on indole-based chalcones, such as 3-(2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one (MIPP), has shown their potential in inducing methuosis, a novel type of non-apoptotic cell death. This phenomenon, characterized by the accumulation of vacuoles from macropinosomes, is significant in treating various cancers, including glioblastoma and breast cancer. A derivative, 3-(5-methoxy, 2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one (MOMIPP), demonstrates efficacy in inducing methuosis at low micromolar concentrations, suggesting a promising direction for treating cancers resistant to conventional cell death methods like apoptosis (Robinson et al., 2012).

2. Fetal Hemoglobin Production Enhancement

Hydroxyurea, a related compound, has been studied for its ability to increase fetal hemoglobin production in sickle cell anemia. The treatment involves administering hydroxyurea to patients, leading to a significant increase in fetal hemoglobin and total hemoglobin levels. This finding suggests a potential application for hydroxyurea in treating sickle cell anemia and possibly other related conditions (Platt et al., 1984).

3. Antioxidant and Enzyme Inhibitory Activities

Hydroxyurea has been found to exhibit antioxidant activities and inhibitory effects on various enzymes. In particular, it shows inhibitory activities against monoamine oxidase (MAO)-A, MAO-B, and semicarbazide-sensitive amine oxidase (SSAO), which are significant in the context of neurological and psychiatric disorders. The compound's antioxidant activities against radicals and its dose-dependent enzyme inhibitory properties offer a glimpse into potential therapeutic applications (Liu et al., 2010).

4. Polymer Synthesis

Research into polyurethane synthesis from renewable resources like oleic and ricinoleic acids has explored the use of hydroxyurea derivatives. These studies focus on developing sustainable and eco-friendly materials, particularly in the field of bioplastics. The synthesis of polyurethane using hydroxyurea derivatives demonstrates the compound's versatility in material science applications (Palaskar et al., 2010).

5. Antiviral Activity Against HIV

Hydroxyurea has demonstrated antiviral activity against HIV-1. Its ability to inhibit HIV-1 replication in various cell types, including lymphocytes and macrophages, suggests its potential as a therapeutic agent in AIDS treatment. The drug's mechanism, involving the inhibition of deoxynucleotide synthesis, indicates a novel approach to managing HIV/AIDS (Lori et al., 1994).

properties

IUPAC Name |

1-(2-hydroxyethyl)-3-[1-(2-methoxyethyl)indol-3-yl]-1-methylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O3/c1-17(7-9-19)15(20)16-13-11-18(8-10-21-2)14-6-4-3-5-12(13)14/h3-6,11,19H,7-10H2,1-2H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRTKOHMMSHXOJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C(=O)NC1=CN(C2=CC=CC=C21)CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-hydroxyethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)-1-methylurea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-((2,4-Difluorophenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2656678.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2656681.png)

![N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2656684.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2656687.png)

![5-Chloro-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]pyrimidin-2-amine](/img/structure/B2656688.png)

![(Z)-2-amino-3-[[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]methylideneamino]but-2-enedinitrile](/img/structure/B2656690.png)

![3-[3-(1-Methylimidazol-2-yl)pyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2656693.png)

![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2656697.png)

![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/no-structure.png)